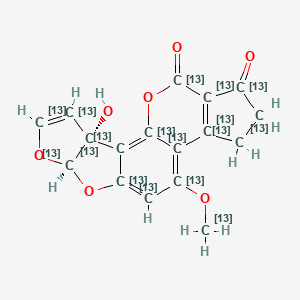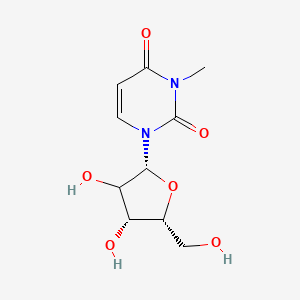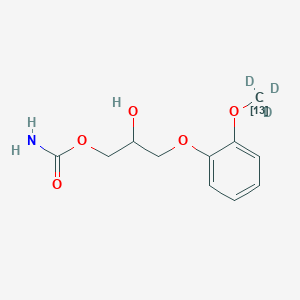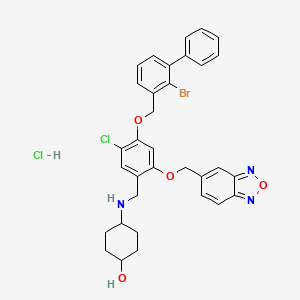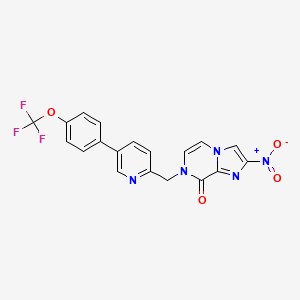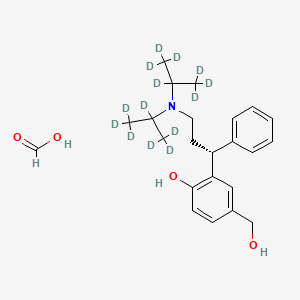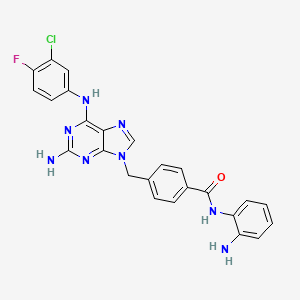
Hdac-IN-45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-45 is a small molecule inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in cancer therapy due to its ability to inhibit histone deacetylases 1, 2, and 3, with inhibitory concentration values of 0.108, 0.585, and 0.563 micromolar, respectively .
Méthodes De Préparation
The synthesis of Hdac-IN-45 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of valproic acid as a starting material, which undergoes a series of reactions including nanoprecipitation and emulsification techniques to form the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Hdac-IN-45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Hdac-IN-45 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene expression and chromatin remodeling.
Biology: Employed in research on cell differentiation, proliferation, and apoptosis.
Industry: Utilized in the development of new drugs and imaging agents for early diagnosis of diseases.
Mécanisme D'action
Hdac-IN-45 exerts its effects by inhibiting the activity of histone deacetylases, leading to an increase in acetylation levels of histone and non-histone proteins. This results in changes in gene expression, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The molecular targets of this compound include histone deacetylases 1, 2, and 3, and it affects pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Hdac-IN-45 is unique in its ability to selectively inhibit multiple histone deacetylase isoforms with high potency. Similar compounds include:
Scriptaid: Another histone deacetylase inhibitor with inhibitory concentration values similar to this compound.
Phenolic compounds: Natural inhibitors of histone deacetylases that are considered safer alternatives due to their lower toxicity.
PROteolysis-TArgeting Chimeras (PROTACs): Compounds designed to selectively degrade histone deacetylases.
This compound stands out due to its balanced inhibitory activity across multiple histone deacetylase isoforms and its potential for therapeutic applications in cancer treatment.
Propriétés
Formule moléculaire |
C25H20ClFN8O |
|---|---|
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
4-[[2-amino-6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C25H20ClFN8O/c26-17-11-16(9-10-18(17)27)31-22-21-23(34-25(29)33-22)35(13-30-21)12-14-5-7-15(8-6-14)24(36)32-20-4-2-1-3-19(20)28/h1-11,13H,12,28H2,(H,32,36)(H3,29,31,33,34) |
Clé InChI |
BWFYYTOGYBJCQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=NC4=C(N=C(N=C43)N)NC5=CC(=C(C=C5)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



